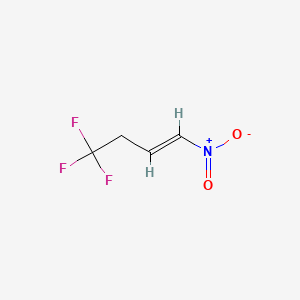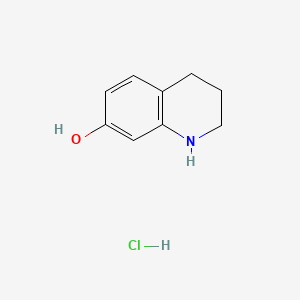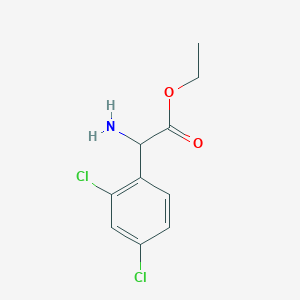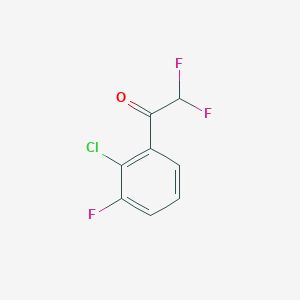
1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone is a chemical compound with the following structural formula:
C8H4ClFO2
This compound belongs to the class of ketones and contains both chlorine and fluorine atoms. It is characterized by its unique combination of halogens and carbonyl functionality.
Méthodes De Préparation
Synthetic Routes:
-
Direct Synthesis:
- One common method involves the direct reaction of 2-chloro-3-fluorobenzoyl chloride with difluoromethyl magnesium bromide (CF₂BrMg) or difluoromethyl lithium (CF₂Li).
- The reaction proceeds via nucleophilic addition of the difluoromethyl group to the carbonyl carbon, followed by elimination of the halide ion.
- The resulting product is 1-(2-chloro-3-fluorophenyl)-2,2-difluoroethanone.
-
Indirect Synthesis:
- Another approach is to prepare the corresponding boronic acid derivative (2-chloro-3-fluorophenylboronic acid) and then convert it to the ketone.
- The boronic acid can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods:
- While research laboratories often use the direct synthetic routes, industrial production may involve more efficient and scalable methods.
- Continuous flow processes, catalytic systems, and optimized reaction conditions are employed to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone can participate in several chemical reactions:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can undergo substitution reactions, such as nucleophilic aromatic substitution.
Oxidation: Oxidation of the ketone group can yield carboxylic acids or other functional groups.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone finds applications in:
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug design.
Agrochemicals: It may serve as a building block for herbicides or fungicides.
Materials Science: Its unique structure could contribute to novel materials.
Mécanisme D'action
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular processes.
Comparaison Avec Des Composés Similaires
- Similar compounds include other halogenated ketones or fluorinated aromatic derivatives.
- Uniqueness lies in the combination of chlorine, fluorine, and the ketone group.
Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding
Propriétés
Formule moléculaire |
C8H4ClF3O |
|---|---|
Poids moléculaire |
208.56 g/mol |
Nom IUPAC |
1-(2-chloro-3-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-6-4(7(13)8(11)12)2-1-3-5(6)10/h1-3,8H |
Clé InChI |
WMPNICWIWQRYQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Cl)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
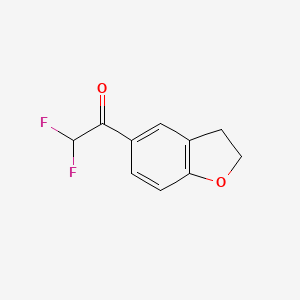


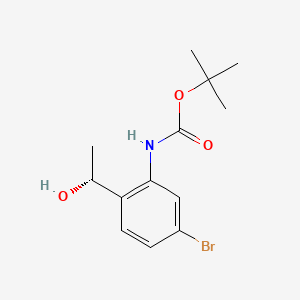
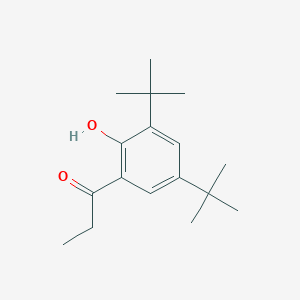
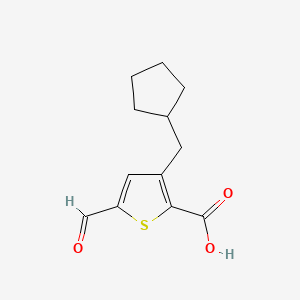
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
